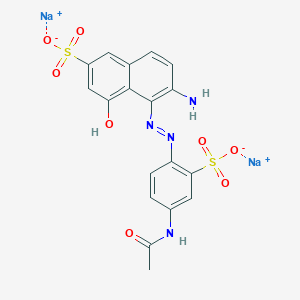
(19R)-13-Deoxy-19-hydroxyenmein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(19R)-13-Deoxy-19-hydroxyenmein is a diterpenoid compound derived from the enmein-type diterpenoid analogs. It is known for its significant anti-proliferative activities against various human cancer cell lines, including K562, MGC-803, CaEs-17, and Bel-7402 . This compound is primarily sourced from plants belonging to the Asteraceae and Lamiaceae families .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (19R)-13-Deoxy-19-hydroxyenmein involves multiple steps, starting from natural kaurene-type oridonin. The synthetic route includes oxidation, reduction, and substitution reactions to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: (19R)-13-Deoxy-19-hydroxyenmein undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
(19R)-13-Deoxy-19-hydroxyenmein has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other diterpenoid analogs and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating cancer and other proliferative diseases.
Mécanisme D'action
The mechanism of action of (19R)-13-Deoxy-19-hydroxyenmein involves its interaction with specific molecular targets and pathways. It exerts its anti-proliferative effects by inhibiting cell growth and inducing apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . By modulating these pathways, this compound effectively reduces cancer cell viability and promotes cell death .
Comparaison Avec Des Composés Similaires
Oridonin: Another diterpenoid with similar anti-proliferative activities.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Plectranthin: A diterpenoid with potential anticancer properties.
Uniqueness: (19R)-13-Deoxy-19-hydroxyenmein stands out due to its specific structure and potent anti-proliferative activities against a broad range of cancer cell lines. Its unique mechanism of action and ability to modulate key signaling pathways make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H26O6 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1 |
Clé InChI |
CTIGXMGFKDJDRU-XGCMOZPCSA-N |
SMILES isomérique |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C |
SMILES canonique |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
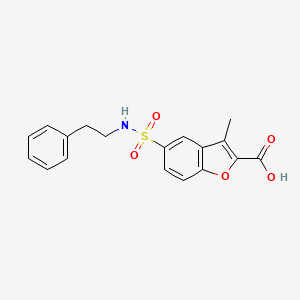

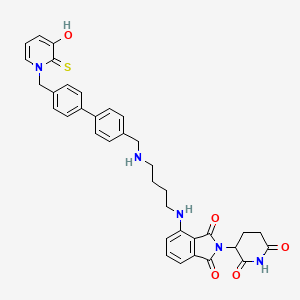

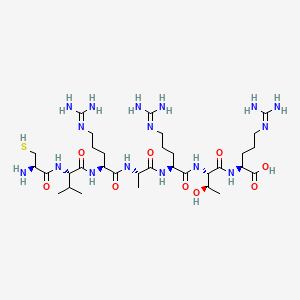
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)


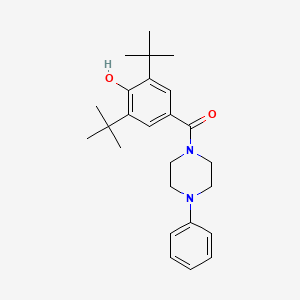
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)
![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
